molecular formula C20H19N5O B2774417 3-(3,4-dimethylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893918-92-8

3-(3,4-dimethylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2774417
CAS No.: 893918-92-8
M. Wt: 345.406
InChI Key: CCUNKWUFHIWCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents attached to the phenyl groups

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-13-4-7-16(8-5-13)11-24-12-21-19-18(20(24)26)22-23-25(19)17-9-6-14(2)15(3)10-17/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUNKWUFHIWCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3,4-dimethylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the oxidative radical cyclization of 3-(5)-aminoazoles and aromatic aldehydes with di-tert-butyl peroxide has been reported to yield triazolopyrimidines with excellent regioselectivity and functional group tolerance . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-(3,4-dimethylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like di-tert-butyl peroxide and reducing agents such as palladium on magnesium oxide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of triazolopyrimidines with nitrous acid can lead to ring fission, yielding amino-triazole derivatives .

Scientific Research Applications

This compound has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules. In biology and medicine, triazolopyrimidines have shown promise as potential inhibitors of various enzymes and receptors, making them candidates for drug development . Additionally, their unique structural features make them useful in the design of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, triazolopyrimidines have been identified as potential inhibitors of c-Met receptor tyrosine kinase, a target involved in various signaling pathways related to cell growth and differentiation . The compound’s ability to bind to these targets and modulate their activity underlies its biological effects.

Comparison with Similar Compounds

When compared to other similar compounds, 3-(3,4-dimethylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one stands out due to its unique substituent pattern and structural features. Similar compounds include other triazolopyrimidines, such as 3-methyl- and 3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidines . These compounds share the triazolopyrimidine core but differ in their substituents, which can significantly impact their chemical and biological properties.

Biological Activity

The compound 3-(3,4-dimethylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine class known for its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

  • IUPAC Name : 3-(3,4-dimethylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
  • Molecular Formula : C20H19N5O
  • Molecular Weight : 345.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazolopyrimidine structure allows it to participate in multiple biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling and metabolic processes.
  • Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest the potential for antibacterial and antifungal properties.

Antimicrobial Activity

Research indicates that derivatives of triazolopyrimidines exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that related compounds showed moderate to good antibacterial and antifungal activities against various pathogens using the microbroth dilution technique .
  • The compound's structure enables it to disrupt microbial cell functions, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

Triazolopyrimidine derivatives have been investigated for their anticancer properties:

  • Studies have shown that they can induce apoptosis in cancer cells and inhibit cell proliferation through interaction with topoisomerase enzymes .
  • Specific derivatives have been tested against human cancer cell lines (e.g., MCF-7) and exhibited cytotoxic effects .

Case Studies and Research Findings

A summary of relevant studies highlights the biological activity of similar compounds:

Study Reference Compound Biological Activity Findings
Triazolopyrimidine DerivativesAntibacterial/FungalModerate to good activity against pathogens
Various TriazolethionesAnticancerInduced apoptosis in MCF-7 cells
1-(1H-Triazolo[4,5-d]pyrimidin-7-yl)piperidine derivativesEnzyme InhibitionPotential as a therapeutic agent in oncology

Synthesis and Structural Considerations

The synthesis of 3-(3,4-dimethylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions:

  • Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives.
  • Pyrimidine Ring Construction : Condensation of the triazole intermediate with suitable nitriles or amidines.
  • Substitution Reactions : Introduction of phenyl groups via nucleophilic substitution reactions.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

  • Core formation : Cyclization of precursors (e.g., triazole and pyrimidine intermediates) under reflux in ethanol or DMF .
  • Substitution reactions : Introduction of methyl and dimethylphenyl groups via nucleophilic substitution or Suzuki coupling, often using palladium catalysts .
  • Key conditions : Temperature (80–120°C), solvent polarity, and catalyst loading significantly impact yield. For example, DMF enhances solubility of aromatic intermediates, while Pd/C facilitates cross-coupling reactions .

Q. Which spectroscopic and crystallographic techniques confirm the molecular structure?

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, particularly distinguishing methyl and aromatic substituents .
  • X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonds stabilizing the triazolopyrimidine core) .
  • IR spectroscopy : Confirms functional groups like C=O (1670–1700 cm⁻¹) and C-N (1350–1450 cm⁻¹) .

Q. What purification strategies ensure high-purity samples, and how are they validated?

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients isolates intermediates .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) achieve >95% purity .
  • Validation : Purity is confirmed via melting point consistency, NMR peak integration, and mass spectrometry (e.g., ESI-MS) .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reactive sites?

  • Methodology : B3LYP/6-311G(d,p) basis sets calculate HOMO-LUMO gaps, electrostatic potential surfaces, and Mulliken charges .
  • Applications : Identifies nucleophilic sites (e.g., triazole N-atoms) and predicts regioselectivity in electrophilic substitutions .

Q. What experimental approaches evaluate inhibitory activity against enzymes like CDKs?

  • Kinase assays : Fluorescence-based assays measure IC50 values using ATP-competitive binding protocols .
  • Molecular docking : AutoDock Vina simulates binding poses with CDK2/CDK6 active sites, guided by X-ray crystallographic data .

Q. How are contradictions in reported biological activities resolved?

  • Meta-analysis : Compare IC50 values across studies using standardized assay conditions (e.g., ATP concentration, pH) .
  • Structural analogs : Test derivatives to isolate substituent effects (e.g., fluorophenyl vs. methylphenyl groups on CDK affinity) .

Q. How are multi-step pathways designed to enhance target binding affinity?

  • Functional group incorporation : Introduce thioether or acetamide moieties via Mitsunobu or nucleophilic acyl substitution .
  • Intermediate monitoring : TLC tracks reaction progress; LC-MS confirms intermediate masses .

Q. What strategies determine solubility and stability under physiological conditions?

  • Solubility assays : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
  • Stability studies : Incubate at 37°C and analyze degradation products via LC-MS over 24–72 hours .

Q. How do substituents influence pharmacokinetics in preclinical models?

  • Lipophilicity : LogP values (calculated via ChemDraw) correlate with methyl/dimethylphenyl groups enhancing membrane permeability .
  • Metabolic stability : Microsomal incubation assays (e.g., rat liver microsomes) quantify CYP450-mediated oxidation .

Q. How are reaction intermediates characterized in derivative synthesis?

  • Trapping intermediates : Low-temperature NMR captures transient species in oxidation reactions (e.g., sulfoxide formation) .
  • Isotopic labeling : ¹⁸O-tracing studies elucidate mechanisms in hydrolysis or rearrangement steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.